molecular formula C20H20O6 B11475469 (2E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(4-ethoxyphenyl)prop-2-en-1-one

(2E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(4-ethoxyphenyl)prop-2-en-1-one

Cat. No.: B11475469
M. Wt: 356.4 g/mol
InChI Key: BOLTUAVIIQAYPV-JXMROGBWSA-N
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Description

(2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(4-ETHOXYPHENYL)PROP-2-EN-1-ONE is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(4-ETHOXYPHENYL)PROP-2-EN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4,7-dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde and 4-ethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(4-ETHOXYPHENYL)PROP-2-EN-1-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(4-ETHOXYPHENYL)PROP-2-EN-1-ONE is used as a starting material for the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.

Biology

The compound has potential applications in biology due to its structural similarity to other bioactive chalcones. It may exhibit antimicrobial, anti-inflammatory, and anticancer activities, making it a subject of interest in biological research.

Medicine

In medicine, chalcones and their derivatives are studied for their therapeutic potential. (2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(4-ETHOXYPHENYL)PROP-2-EN-1-ONE may be investigated for its potential use as a drug candidate for various diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials, dyes, and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(4-ETHOXYPHENYL)PROP-2-EN-1-ONE is not well-documented. similar chalcones exert their effects by interacting with various molecular targets and pathways, such as:

    Enzyme Inhibition: Chalcones can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammation.

    Apoptosis Induction: They can induce apoptosis in cancer cells by activating caspases and other apoptotic pathways.

    Antioxidant Activity: Chalcones can scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: Another chalcone with similar structural features.

    (2E)-1-(4-Hydroxy-3-methoxyphenyl)-3-phenylprop-2-en-1-one: A chalcone with hydroxyl and methoxy substituents.

    (2E)-1-(4-Hydroxy-3,5-dimethoxyphenyl)-3-phenylprop-2-en-1-one: A chalcone with multiple methoxy groups.

Uniqueness

(2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(4-ETHOXYPHENYL)PROP-2-EN-1-ONE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other chalcones.

Properties

Molecular Formula

C20H20O6

Molecular Weight

356.4 g/mol

IUPAC Name

(E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(4-ethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C20H20O6/c1-4-24-15-8-5-13(6-9-15)16(21)10-7-14-11-17(22-2)19-20(18(14)23-3)26-12-25-19/h5-11H,4,12H2,1-3H3/b10-7+

InChI Key

BOLTUAVIIQAYPV-JXMROGBWSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=C3C(=C2OC)OCO3)OC

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C=CC2=CC(=C3C(=C2OC)OCO3)OC

Origin of Product

United States

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